1-Propyl-3-methylimidazolium hexafluorophosphate

Description

Properties

CAS No. |

80432-06-0 |

|---|---|

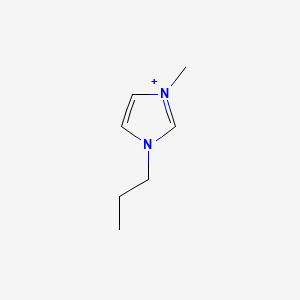

Molecular Formula |

C7H13N2+ |

Molecular Weight |

125.19 g/mol |

IUPAC Name |

1-methyl-3-propylimidazol-1-ium |

InChI |

InChI=1S/C7H13N2/c1-3-4-9-6-5-8(2)7-9/h5-7H,3-4H2,1-2H3/q+1 |

InChI Key |

WVDDUSFOSWWJJH-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=C[N+](=C1)C |

Origin of Product |

United States |

Preparation Methods

Quaternization of 1-Methylimidazole

In the first step, 1-methylimidazole is alkylated with 1-bromopropane under microwave irradiation to form the bromide intermediate, 1-propyl-3-methylimidazolium bromide ([PMIm]Br). Key parameters include:

| Parameter | Optimal Value |

|---|---|

| Molar ratio (1-methylimidazole:1-bromopropane) | 1:1.1 |

| Temperature | 80°C |

| Reaction time | 20 minutes |

| Yield | 93% |

The reaction proceeds via nucleophilic substitution, where the bromide ion acts as a leaving group. Microwave irradiation accelerates the reaction by enabling rapid and uniform heating, reducing side reactions.

Anion Exchange with Hexafluorophosphoric Acid

The intermediate [PMIm]Br is then reacted with HPF₆ at room temperature for 4 hours to yield the final product:

| Parameter | Conditions |

|---|---|

| Solvent | Water |

| Reaction time | 4 hours |

| Yield | 48–50% |

The hydrophobic ionic liquid separates into a distinct layer, which is washed repeatedly with water to remove residual bromide and dried under vacuum.

Conventional Metathesis Method

While less frequently reported for the propyl derivative, a analogous pathway to 1-butyl-3-methylimidazolium hexafluorophosphate synthesis suggests potential adaptation using 1-chloropropane and potassium hexafluorophosphate (KPF₆). However, this method suffers from longer reaction times and lower yields compared to microwave-assisted routes.

Reaction Scheme

- Quaternization :

$$ \text{1-Methylimidazole + 1-Chloropropane} \rightarrow \text{[PMIm]Cl} $$ - Metathesis :

$$ \text{[PMIm]Cl + KPF₆} \rightarrow \text{[PMIm]PF₆ + KCl} $$

Challenges

- Requires elevated temperatures (60–80°C) for 12–24 hours.

- KCl byproduct necessitates extensive purification.

Optimization of Reaction Conditions

Microwave synthesis outperforms conventional methods in both speed and yield. Comparative data:

| Method | Yield ([PMIm]Br) | Yield ([PMIm]PF₆) | Total Time |

|---|---|---|---|

| Microwave-assisted | 93% | 48–50% | 4.3 hours |

| Conventional | ~85%* | ~40%* | 24+ hours |

*Extrapolated from butyl derivative synthesis.

Key factors influencing efficiency:

- Stoichiometry : Excess 1-bromopropane (1.1:1 ratio) ensures complete quaternization.

- Anion exchange efficiency : HPF₆ purity critically affects final product yield.

Characterization and Validation

Synthesized 1-propyl-3-methylimidazolium hexafluorophosphate is validated using:

Spectroscopic Analysis

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular weight | 270.16 g/mol |

| Density | 1.30–1.38 g/cm³ |

| Solubility | Insoluble in water; soluble in acetone, DMSO |

Discussion of Methodological Trade-offs

- Microwave-assisted synthesis offers rapid, high-yield production but requires specialized equipment.

- Conventional metathesis is accessible but less efficient.

- Anion choice : HPF₆ provides hydrophobicity but necessitates careful handling due to slow hydrolysis in aqueous media.

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-3-methylimidazolium hexafluorophosphate undergoes various chemical reactions, including:

Oxidation: It can participate in oxidation reactions, often facilitated by strong oxidizing agents.

Reduction: Reduction reactions can occur under specific conditions, typically involving reducing agents.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium-based oxides, while substitution reactions can produce various substituted imidazolium compounds .

Scientific Research Applications

1-Propyl-3-methylimidazolium hexafluorophosphate has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and catalyst in various chemical reactions, including organic synthesis and catalysis.

Biology: The compound is employed in the extraction and stabilization of biomolecules.

Medicine: Research explores its potential in drug delivery systems and as a medium for pharmaceutical formulations.

Industry: It finds applications in electrochemistry, particularly in the development of batteries and capacitors

Mechanism of Action

The mechanism by which 1-propyl-3-methylimidazolium hexafluorophosphate exerts its effects involves its ionic nature. The imidazolium cation interacts with various molecular targets, facilitating reactions and stabilizing intermediates. The hexafluorophosphate anion contributes to the compound’s stability and solvation properties. These interactions enable the compound to act as an effective solvent, catalyst, and stabilizing agent in various applications .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Imidazolium Hexafluorophosphates

| Compound | Molecular Formula | Molecular Weight (g/mol) | Viscosity (cP at 25°C) | Melting Point (°C) | Decomposition Temp (°C) |

|---|---|---|---|---|---|

| 1-Propyl-3-methylimidazolium PF6 | C₇H₁₃F₆N₂P | 270.16 | 254 | -8 | 350 |

| 1-Butyl-3-methylimidazolium PF6 | C₈H₁₅F₆N₂P | 284.18 | 314* | -80 | 400* |

| 1-Methyl-3-octylimidazolium PF6 | C₁₂H₂₃F₆N₂P | 340.29 | 680* | - | 375* |

| 1-Methyl-3-(2-pyridyl)imidazolium PF6 | C₉H₁₁F₆N₃P | 306.18 | N/A | N/A | N/A |

Key Observations:

- Alkyl Chain Impact : Increasing alkyl chain length (e.g., propyl → butyl → octyl) elevates molecular weight and viscosity, reducing fluidity. For example, [Omim][PF6] (octyl chain) has a viscosity ~2.7× higher than [Pmim][PF6] .

- Functional Group Influence : Substitutions like pyridyl groups (e.g., 1-Methyl-3-(2-pyridyl)imidazolium PF6) introduce hydrogen-bonding sites, enabling supramolecular polymer formation via CH···F interactions .

Thermal and Electrochemical Stability

Thermal Stability

Electrochemical Behavior

- [Bmim][PF6] demonstrates a wide electrochemical window, with formal reduction potentials of -2.96 V (Na⁺/Na) and -3.35 V (K⁺/K) vs. ferrocene .

Table 2: Application-Specific Comparison

Biological Activity

1-Propyl-3-methylimidazolium hexafluorophosphate (PMIM-PF6) is an ionic liquid (IL) that has garnered attention in various fields, including pharmaceuticals and environmental science, due to its unique properties and biological activities. This article explores the biological activity of PMIM-PF6, summarizing key research findings, case studies, and relevant data.

Overview of Ionic Liquids

Ionic liquids are salts that are liquid at or near room temperature and consist of cations and anions. Their properties can be tailored by altering the cation or anion structure, making them versatile for applications in catalysis, extraction, and as solvents in chemical reactions. PMIM-PF6 is one such ionic liquid derived from the imidazolium cation with a hexafluorophosphate anion.

Biological Activity

1. Cytotoxicity and Antimicrobial Properties

Research indicates that PMIM-PF6 exhibits varying degrees of cytotoxicity against different cell lines. A study reported effective concentrations (EC50) that resulted in a 50% reduction of cellular processes in HeLa cells (human cervical cancer) at approximately 500 μM. In comparison, IPC-81 cells (mouse fibroblast) showed higher resistance with an EC50 around 1170 μM .

Moreover, PMIM-PF6 has demonstrated antimicrobial activity against several pathogens. For example, it was noted that imidazolium-based ionic liquids can disrupt microbial membranes, leading to cell death. The efficacy against Gram-positive bacteria such as Staphylococcus aureus was highlighted in studies focusing on similar compounds .

2. Hemolytic Activity

The hemolytic activity of PMIM-PF6 has been evaluated to assess its potential toxicity in biological systems. A comparative analysis showed that PMIM-PF6 exhibits a lower hemolysis rate (0.82%) compared to its analogs with longer carbon chains, indicating a relatively safer profile for use in biomedical applications .

3. Influence on Drug Metabolism

Ionic liquids like PMIM-PF6 have been shown to influence the expression of genes involved in drug metabolism. Specifically, they can activate the multixenobiotic/multidrug resistance (MXR/MDR) system in HeLa cells, which may impact the pharmacokinetics of co-administered drugs . This interaction suggests that PMIM-PF6 could be utilized to enhance or inhibit drug absorption depending on the therapeutic context.

Case Studies

Case Study 1: Enzymatic Reactions

In a study examining enzymatic transesterification reactions, PMIM-PF6 was found to significantly enhance reaction rates compared to traditional solvents. The enzyme demonstrated high catalytic efficiency with maximum conversion rates achieved within one hour when using PMIM-PF6 as a solvent . This highlights the potential of PMIM-PF6 in biocatalysis applications.

Case Study 2: Environmental Applications

The solubility of methane in ionic liquids is crucial for environmental applications such as gas capture technologies. Research indicated that PMIM-PF6 shows promising solubility characteristics for methane, influenced by its unique molecular structure which allows for better interaction with nonpolar gases . This property positions PMIM-PF6 as a candidate for greenhouse gas mitigation strategies.

Data Summary

| Property | Value |

|---|---|

| Cytotoxicity (HeLa EC50) | 500 μM |

| Cytotoxicity (IPC-81 EC50) | 1170 μM |

| Hemolysis Rate | 0.82% |

| Maximum Conversion (Enzymatic) | High efficiency observed |

| Methane Solubility | High solubility |

Q & A

Q. What are the critical physicochemical properties of 1-propyl-3-methylimidazolium hexafluorophosphate for experimental design?

Answer: Key properties include molecular weight, thermal stability, solubility, and hygroscopicity. For analogous ILs like 1-butyl-3-methylimidazolium hexafluorophosphate (CAS 174501-64-5):

- Molecular formula: C₈H₁₅F₆N₂P (for butyl variant) .

- Molecular weight: 284.18 g/mol .

- Purity: ≥98.5% (typical for research-grade ILs) .

- Decomposition: Releases HF under acidic or aqueous conditions; storage under inert gas is recommended .

Methodological Note: Characterize purity via NMR or HPLC, and confirm anion integrity using FT-IR (PF₆⁻ absorption ~740–840 cm⁻¹) .

Q. How is 1-propyl-3-methylimidazolium hexafluorophosphate synthesized, and what purity considerations are critical?

Answer: Synthesis typically involves a two-step process:

- Quaternization: React 1-methylimidazole with 1-bromopropane to form the imidazolium bromide salt .

- Anion exchange: Replace bromide with PF₆⁻ via metathesis (e.g., using KPF₆ or NH₄PF₆) .

Key purity considerations:

- Residual halides (e.g., Br⁻) must be <50 ppm to avoid catalytic interference .

- Use silver nitrate titration or ion chromatography to verify halide content .

- Dry under vacuum (60°C, 24 hrs) to minimize water content, which accelerates PF₆⁻ hydrolysis .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations elucidate the structural and thermodynamic behavior of 1-propyl-3-methylimidazolium hexafluorophosphate?

Answer: MD studies on analogous ILs (e.g., 1-hexyl-3-methylimidazolium PF₆⁻) reveal:

- Cation-anion interactions: PF₆⁻ preferentially locates near the imidazolium ring’s acidic C(2)-H via hydrogen bonding .

- Diffusion coefficients: Lower than aqueous solutions due to ionic network formation; validate with pulsed-field gradient NMR .

Methodological steps:

- Parameterize force fields (e.g., OPLS-AA) using experimental density and viscosity data .

- Simulate at 298–353 K to assess temperature-dependent dynamics .

Table: MD-Derived Properties (Hexyl Variant Example)

| Property | Value (300 K) | Source |

|---|---|---|

| Density | 1.29 g/cm³ | |

| Self-diffusion coefficient | 1.2 × 10⁻¹¹ m²/s (cation) |

Q. What experimental challenges arise in reconciling gas solubility data in 1-propyl-3-methylimidazolium hexafluorophosphate?

Answer: Contradictions in gas solubility (e.g., CO₂, O₂) stem from:

- Measurement techniques: Gravimetric (high-pressure) vs. spectroscopic (low-pressure) methods yield discrepancies .

- Impurities: Trace water increases polarity, altering gas-IL interactions .

Resolution strategies:

- Use a Sieverts apparatus for high-pressure isotherms and correlate with Henry’s law constants .

- Pre-dry ILs to <10 ppm H₂O (Karl Fischer titration) .

Table: CO₂ Solubility in Butyl Variant (303 K)

| Pressure (bar) | Solubility (mol/kg) | Method |

|---|---|---|

| 10 | 0.45 | Gravimetric |

| 10 | 0.39 | UV-Vis |

Q. How can crystallographic studies resolve structural ambiguities in 1-propyl-3-methylimidazolium hexafluorophosphate?

Answer: Single-crystal X-ray diffraction (SCXRD) of related ILs (e.g., 1-butyl-3-methylimidazolium PF₆⁻) identifies:

- Cation conformation: Propyl chain adopts a gauche configuration, minimizing steric hindrance .

- Weak interactions: C(2)-H···F hydrogen bonds stabilize the ionic network .

Methodological note: Grow crystals via slow evaporation of IL-acetonitrile mixtures at 4°C . For air-sensitive ILs, use inert-atmosphere techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.